1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
Description
1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a hydroxyl group at position 3, a 5-methylfuran-2-carbonyl substituent at position 4, and a 4-propoxyphenyl group at position 3. This compound shares structural similarities with several bioactive pyrrol-2-one derivatives, which are often investigated for their pharmacological properties, including antiestrogenic and enzyme-modulating activities .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-14-29-17-9-7-16(8-10-17)20-19(21(26)18-11-6-15(2)30-18)22(27)23(28)25(20)13-12-24(3)4/h6-11,20,27H,5,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWNAJLHAKLMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
This compound features a pyrrole ring, which is known for its biological significance and versatility in medicinal chemistry.
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through interactions with various biological targets:
- Antioxidant Activity : The presence of the furan moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions and offering therapeutic effects in neurodegenerative diseases.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Anticancer Activity : In vitro tests have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer properties.
- Antibacterial Activity : The compound demonstrated effective antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university aimed to evaluate the cytotoxic effects of the compound on HepG2 cells. The findings indicated an IC50 value of approximately 8 μM, which was significantly lower than that of doxorubicin (IC50 = 2.06 μM), highlighting its potential as an effective anticancer agent .
Study 2: Antimicrobial Properties
In another investigation, the compound was tested against several bacterial strains. Results showed a high inhibition rate against E. coli, with a minimum inhibitory concentration (MIC) of 16 μg/mL, while showing limited activity against Staphylococcus aureus .
Data Summary
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
R1 Substituent: The dimethylaminoethyl group in the target compound differs from benzyl (compound 32) or pyridinylmethyl (compound in ) groups. This affects basicity and solubility, with tertiary amines (dimethylamino) offering enhanced water solubility compared to aromatic substituents . Diethylaminoethyl analogs () may exhibit prolonged metabolic stability due to increased steric bulk compared to dimethylaminoethyl.
R3 Substituent: The 5-methylfuran-2-carbonyl group in the target compound is structurally similar to 2-furoyl () but differs from thiophene-2-carbonyl () and benzofuran-based substituents ().
R5 Substituent :
- The 4-propoxyphenyl group provides moderate lipophilicity, contrasting with the polar 3,4-dimethoxyphenyl () or bulky 2,4-dimethoxyphenyl (). Propoxy chains may enhance membrane permeability compared to methoxy groups .
Physicochemical Data:
- LogP : The target compound’s LogP is estimated to be higher than compound 32 (due to the propoxyphenyl group) but lower than thiophene-containing analogs (), which have greater aromatic hydrophobicity.
- Solubility: Dimethylaminoethyl and diethylaminoethyl groups improve aqueous solubility compared to purely aromatic substituents (e.g., benzyl in compound 32) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
